molecular formula C6H8ClN3OS B15182259 2-(2-Pyridyl)isothiourea N-oxide hydrochloride CAS No. 2770-93-6

2-(2-Pyridyl)isothiourea N-oxide hydrochloride

Cat. No.: B15182259
CAS No.: 2770-93-6
M. Wt: 205.67 g/mol
InChI Key: QTHDIGATKRFRKS-UHFFFAOYSA-N
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Biological Activity

2-(2-Pyridyl)isothiourea N-oxide hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and nitric oxide synthase inhibition. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

The compound is classified as an isothiourea derivative, which is known for its potential pharmacological effects. Its chemical structure includes a pyridine ring, which contributes to its biological activity.

Structural Formula

C7H8ClN3O2S\text{C}_7\text{H}_8\text{ClN}_3\text{O}_2\text{S}

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell proliferation and survival.

  • In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated IC50 values ranging from 3 µM to 14 µM , indicating potent cytotoxicity against prostate and breast cancer cells .

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
Prostate Cancer5
Breast Cancer7
Leukemia1.5
Pancreatic Cancer14

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several pathogens ranged from 40 to 50 µg/mL , comparable to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. faecalis50
P. aeruginosa40
S. typhi45
K. pneumoniae50

3. Nitric Oxide Synthase Inhibition

The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

  • Inhibition Mechanism : The inhibition is competitive and can be reduced by excess L-arginine, suggesting that it competes with L-arginine for the active site on the enzyme .

Table 3: Inhibition Potency Against iNOS

CompoundIC50 (µM)
This compound10
S-methyl-L-isothiocitrulline15

Case Study 1: Anticancer Efficacy in Prostate Cancer

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of p21 protein, which is critical for cell cycle regulation.

Case Study 2: Antimicrobial Effectiveness

In a comparative study of antimicrobial agents, the compound was tested against multi-drug resistant strains of E. faecalis and P. aeruginosa. It showed comparable efficacy to traditional antibiotics, suggesting its potential use in treating resistant infections.

Properties

CAS No.

2770-93-6

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-2-yl) carbamimidothioate;hydrochloride

InChI

InChI=1S/C6H7N3OS.ClH/c7-6(8)11-5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H

InChI Key

QTHDIGATKRFRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)SC(=N)N)[O-].Cl

Origin of Product

United States

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